

# Spectroscopic Profile of Methyl 1-methylpiperidine-3-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl 1-methylpiperidine-3-carboxylate*

Cat. No.: *B156342*

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## Introduction

**Methyl 1-methylpiperidine-3-carboxylate** is a substituted piperidine derivative with applications in pharmaceutical research and drug development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl 1-methylpiperidine-3-carboxylate**. Detailed experimental protocols for acquiring this data are also presented, along with a schematic representation of the analytical workflow.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **Methyl 1-methylpiperidine-3-carboxylate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Methyl 1-methylpiperidine-3-carboxylate** in a deuterated chloroform ( $\text{CDCl}_3$ ) solvent are presented below. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **Methyl 1-methylpiperidine-3-carboxylate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.67	s	3H	-OCH <sub>3</sub>
~2.8 - 2.9	m	1H	H-3
~2.7 - 2.8	m	1H	H-2 (axial)
~2.5 - 2.6	m	1H	H-6 (axial)
~2.31	s	3H	N-CH <sub>3</sub>
~2.1 - 2.2	m	1H	H-2 (equatorial)
~1.9 - 2.0	m	1H	H-6 (equatorial)
~1.8 - 1.9	m	1H	H-4 (axial)
~1.6 - 1.7	m	1H	H-5 (axial)
~1.5 - 1.6	m	1H	H-4 (equatorial)
~1.3 - 1.4	m	1H	H-5 (equatorial)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Methyl 1-methylpiperidine-3-carboxylate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~173-174	C=O
~57-58	C-2
~55-56	C-6
~51-52	-OCH <sub>3</sub>
~46-47	N-CH <sub>3</sub>
~40-41	C-3
~28-29	C-4
~24-25	C-5

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **Methyl 1-methylpiperidine-3-carboxylate** are detailed below, with data extrapolated from its ethyl ester analog.<sup>[1]</sup>

Table 3: IR Spectroscopic Data for **Methyl 1-methylpiperidine-3-carboxylate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2940	Strong	C-H stretch (aliphatic)
~2780	Medium	C-H stretch (N-CH <sub>3</sub> )
~1735	Strong	C=O stretch (ester)
~1170	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected major fragments for **Methyl 1-methylpiperidine-3-carboxylate**

under electron ionization (EI) are listed below, based on the fragmentation of its ethyl ester analog.[2]

Table 4: Mass Spectrometry Data for **Methyl 1-methylpiperidine-3-carboxylate**

m/z	Relative Intensity	Possible Fragment
157	Moderate	$[M]^+$ (Molecular Ion)
98	High	$[M - \text{COOCH}_3]^+$
82	High	$[\text{C}_5\text{H}_8\text{N}]^+$
57	Moderate	$[\text{C}_4\text{H}_9]^+$ or $[\text{C}_3\text{H}_5\text{O}]^+$

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 1-methylpiperidine-3-carboxylate** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence for proton NMR.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
  - Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve adequate signal-to-noise.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **Methyl 1-methylpiperidine-3-carboxylate** is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.<sup>[3]</sup>
- Instrumentation: Use a standard FTIR spectrometer.
- Background Spectrum: Record a background spectrum of the clean salt plates to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.
- Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{-}400\text{ cm}^{-1}$ .<sup>[4]</sup>
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Electron Ionization Mass Spectrometry (EI-MS)

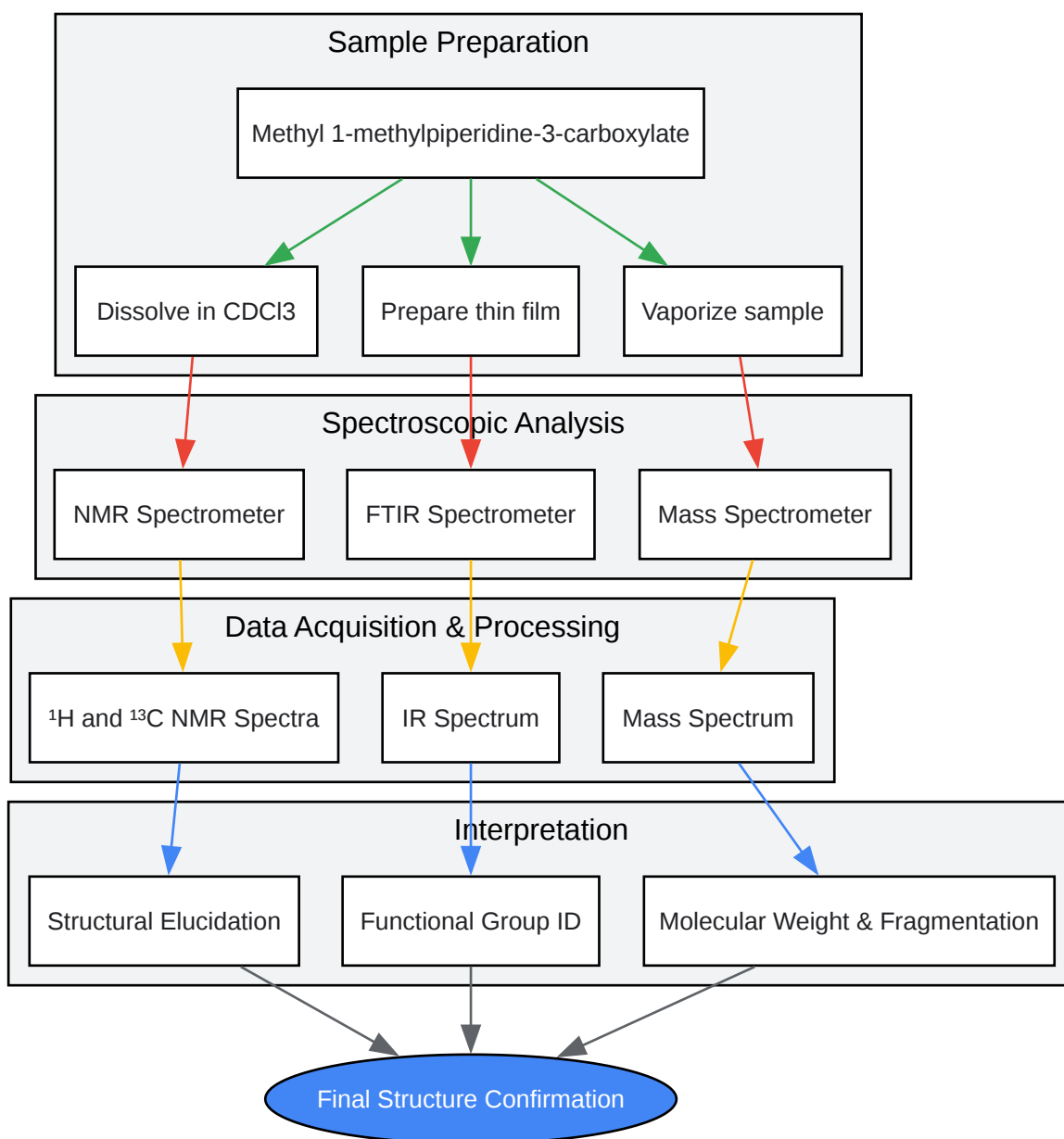
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.  
[5]
- **Mass Analysis:** Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 1-methylpiperidine-3-carboxylate**.



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Caption: Workflow for Spectroscopic Analysis.

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